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Compound of Interest

Compound Name: 2-Phenylthiophene

Cat. No.: B1362552 Get Quote

Despite extensive investigation, a definitive single-crystal X-ray diffraction study detailing the

precise crystal structure of 2-phenylthiophene is not publicly available in crystallographic

databases or the scientific literature. While the physical and chemical properties of 2-
phenylthiophene are well-documented, its specific crystalline arrangement, including unit cell

parameters, space group, and atomic coordinates, remains undetermined or unpublished.

This technical guide will, therefore, focus on the available structural information for closely

related 2-phenylthiophene derivatives and provide a general overview of the experimental

protocols typically employed for crystal structure determination. This information will be

valuable for researchers, scientists, and drug development professionals working with this

class of compounds, offering insights into potential crystal packing and intermolecular

interactions.

General Properties of 2-Phenylthiophene
2-Phenylthiophene is a solid at room temperature with a melting point in the range of 34-36

°C and a boiling point of approximately 256 °C.[1][2][3][4] Its molecular formula is C₁₀H₈S.[1][2]

[3][5][6]
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Property Value

Molecular Formula C₁₀H₈S

Molecular Weight 160.24 g/mol

Melting Point 34-36 °C

Boiling Point 256 °C

Insights from Crystal Structures of 2-
Phenylthiophene Derivatives
Analysis of the crystal structures of various derivatives of 2-phenylthiophene provides

valuable insights into the likely structural behavior of the parent compound. Studies on

substituted 2-phenylthiophene molecules consistently reveal key structural features:

Planarity and Torsion Angles: The thiophene and phenyl rings themselves are typically

planar. The dihedral angle between the mean planes of the thiophene and phenyl rings is a

critical conformational parameter. In many derivatives, this angle is significant, indicating a

non-coplanar arrangement to minimize steric hindrance between the two rings.[7][8][9] For

instance, in (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide, the dihedral angle

between the thiophene and phenyl rings is a near-perpendicular 86.42(12)°.[8]

Intermolecular Interactions: Crystal packing in these derivatives is often governed by a

combination of weak intermolecular forces, including C-H···π interactions and, where

applicable, hydrogen bonding.[7][8][9] These interactions play a crucial role in the overall

stability and packing of the molecules in the crystal lattice.

Experimental Protocol for Crystal Structure
Determination
The determination of a compound's crystal structure is a well-established process involving

single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Crystallization
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The initial and often most challenging step is the growth of high-quality single crystals suitable

for X-ray diffraction. Common techniques include:

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to

evaporate slowly, leading to the gradual formation of crystals.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second,

more volatile solvent in which the compound is less soluble. The slow diffusion of the second

solvent's vapor into the first solution reduces the solubility of the compound, promoting

crystallization.

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly

cooled, causing the solubility to decrease and crystals to form.

Data Collection
A suitable single crystal is mounted on a goniometer head and placed in an X-ray

diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize

thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as

the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space

group of the crystal. The positions of the atoms in the crystal lattice are then determined using

direct methods or Patterson methods. This initial structural model is then refined against the

experimental data using least-squares methods to obtain the final, accurate crystal structure.

Below is a conceptual workflow for determining the crystal structure of a compound like 2-
phenylthiophene.
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Crystal Growth

X-ray Diffraction

Structure Determination

Synthesis of 2-Phenylthiophene

Purification (e.g., Recrystallization, Chromatography)

Single Crystal Growth (e.g., Slow Evaporation)

Data Collection (Single-Crystal X-ray Diffractometer)

Structure Solution (e.g., Direct Methods)

Structure Refinement (Least-Squares)

Validation and Analysis

FinalStructure

Final Crystal Structure

Click to download full resolution via product page

General workflow for crystal structure determination.
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Conclusion
While the precise crystal structure of 2-phenylthiophene remains to be experimentally

determined and published, the analysis of its derivatives provides a strong foundation for

understanding its likely solid-state conformation and packing. The non-coplanar arrangement of

the phenyl and thiophene rings is a recurring motif, driven by the minimization of steric

hindrance. The determination of the actual crystal structure of 2-phenylthiophene through

single-crystal X-ray diffraction would be a valuable contribution to the field, providing a crucial

benchmark for computational studies and a deeper understanding of the structure-property

relationships in this important class of heterocyclic compounds. Such data would be of

significant interest to researchers in materials science and drug development who utilize the 2-
phenylthiophene scaffold in the design of novel functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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